6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a polycyclic carboxamide featuring a fused tricyclic core with a unique 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene scaffold. The structure includes a 3-methoxypropyl substituent at position 7, an isopropyl carboxamide group at position 5, and a methyl group at position 11. Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and validation of atomic coordinates .
Properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c1-12(2)22-19(26)14-11-15-18(24(16(14)21)9-6-10-28-4)23-17-13(3)7-5-8-25(17)20(15)27/h5,7-8,11-12,21H,6,9-10H2,1-4H3,(H,22,26) |
InChI Key |
WOXMZNZFCHRPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the tricyclic core. Subsequent steps involve the introduction of the methoxypropyl and methyl groups through alkylation reactions. The final product is obtained after purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that facilitate the reactions while minimizing by-products is crucial. Continuous monitoring and quality control ensure that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the best results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Chemogenomics and Systems Biology Databases
Using Tanimoto similarity analysis (threshold >0.85) via tools like WENDI, compounds with analogous carboxamide or triazatricyclic motifs were identified from ChEMBL, CTD, and KEGG databases . Key examples include:
| Compound Name | Tanimoto Score | Source | Biological Association |
|---|---|---|---|
| 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione | 0.87 | ChEMBL | Kinase inhibition |
| N-(3,4-dichlorophenyl) propanamide (Propanil) | 0.82 | CTD | Herbicide |
| N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) | 0.79 | KEGG | Cellulose biosynthesis inhibition |
Key Observations :
- The target compound shares higher similarity with spirocyclic benzothiazole derivatives (e.g., 0.87 Tanimoto score) due to fused heterocyclic systems .
- Agricultural carboxamides like propanil and isoxaben exhibit lower similarity but highlight the versatility of carboxamide functional groups in diverse applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
